2-Ethylhexyl cyanoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-3-5-6-10(4-2)9-14-11(13)7-8-12/h10H,3-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYBQVBNSXLZNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044378 | |
| Record name | 2-Ethylhexyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
13361-34-7 | |
| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethylhexyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13361-34-7 | |
| Source | DTP/NCI | |
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| Record name | Acetic acid, 2-cyano-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethylhexyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.099 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-ETHYLHEXYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8I2A0O4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies and Chemical Transformations Involving 2 Ethylhexyl Cyanoacetate
Chemical Synthesis of 2-Ethylhexyl Cyanoacetate (B8463686)
2-Ethylhexyl cyanoacetate is a significant intermediate in organic synthesis, valued for its reactive cyano and ester functional groups. Its synthesis is primarily achieved through the esterification of cyanoacetic acid with 2-ethylhexanol.
The most common laboratory and industrial synthesis of this compound involves the direct esterification of cyanoacetic acid with 2-ethylhexanol. This reaction is typically catalyzed by an acid. Toluene sulfonic acid and methanesulphonic acid are frequently used for this purpose. google.com The reaction proceeds under reflux conditions, with water being the sole by-product. To drive the equilibrium towards the product side and maximize the yield, the water formed during the reaction is continuously removed, often through azeotropic distillation. A typical procedure can achieve a high yield, often around 92%, based on the initial amount of cyanoacetic acid. google.com
Alternative, though less common, methods for preparing cyanoacetic esters include the reaction of a corresponding monochloroacetic ester with hydrogen cyanide in the presence of a base, or through transesterification from a lower alkyl cyanoacetate, such as methyl or ethyl cyanoacetate. google.come3s-conferences.orggoogleapis.com
Optimizing the synthesis of this compound is crucial for maximizing yield, purity, and cost-effectiveness. Key parameters that are manipulated include the choice and concentration of the catalyst, the molar ratio of reactants, reaction temperature, and reaction time. e3s-conferences.org For instance, studies on the synthesis of the similar ethyl cyanoacetate have shown that the amount of catalyst is the most influential factor affecting the esterification rate. e3s-conferences.orgresearchgate.net
Post-reaction purification is also a critical step in the process. Unreacted 2-ethylhexanol and the final product, this compound, can be separated and purified by distillation under reduced pressure. google.com A vacuum of 10-30 mbar at a temperature of 130-140 °C is effective for removing excess 2-ethylhexanol, after which a higher vacuum (e.g., 1.5 mbar) allows for the distillation of the pure this compound product. google.com
Below is a table summarizing key parameters for process optimization in the synthesis of this compound.
| Parameter | Description | Typical Conditions | Impact on Process |
| Reactant Molar Ratio | Ratio of Cyanoacetic Acid to 2-Ethylhexanol. | An excess of 2-ethylhexanol is often used. | Shifts the reaction equilibrium to favor product formation. |
| Catalyst | Acid catalyst to protonate the carbonyl oxygen of cyanoacetic acid, increasing its electrophilicity. | Toluene sulfonic acid, Methanesulphonic acid. google.com | Increases the reaction rate significantly. Catalyst concentration is a key factor affecting yield. |
| Temperature | The temperature at which the reaction is conducted. | Reflux conditions are typical. | Higher temperatures increase the reaction rate but can lead to side reactions if too high. |
| Reaction Time | The duration of the reaction. | Several hours, e.g., 5 hours. google.com | Longer times can increase conversion, but extended periods may risk decomposition or side reactions. |
| Water Removal | Continuous removal of the water by-product. | Azeotropic distillation. | Drives the reversible esterification reaction to completion, maximizing the yield. |
| Purification | Isolation of the final product from unreacted starting materials and catalyst. | Vacuum distillation. google.com | Crucial for obtaining a high-purity product (≥98.0%). |
This compound as a Key Reactant in Knoevenagel Condensation
This compound serves as a crucial precursor in Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as this compound, with an aldehyde or ketone. mdpi.com The products, α,β-unsaturated compounds, are valuable intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals. mdpi.comrsc.org
The Knoevenagel condensation is catalyzed by bases or, in some cases, Lewis acids. unifap.br The catalyst's primary role is to facilitate the deprotonation of the active methylene group in the cyanoacetate ester, generating a carbanion (enolate) that then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. A wide variety of catalytic systems have been developed to improve reaction efficiency, yield, and environmental friendliness. rsc.org
Homogeneous catalysts operate in the same phase as the reactants, allowing for mild reaction conditions. Commonly used catalysts include primary, secondary, and tertiary amines, as well as their salts. unifap.br For example, the reaction of this compound with benzophenone (B1666685) can be effectively catalyzed by ammonium (B1175870) acetate (B1210297). google.com Other bases like piperidine (B6355638) and 1,4-diazabicyclo[2.2.2]octane (DABCO) are also employed for Knoevenagel condensations involving cyanoacetate esters. documentsdelivered.comresearchgate.net
In recent years, ionic liquids have emerged as effective homogeneous catalysts, sometimes acting as both the catalyst and the reaction medium. scielo.org.mx For instance, a diisopropylethylammonium acetate (DIPEAc) ionic liquid has been shown to be an efficient catalyst for the condensation of aldehydes with ethyl cyanoacetate, offering high yields and short reaction times. scielo.org.mx
The following table presents examples of homogeneous catalytic systems used for Knoevenagel condensation with cyanoacetate esters.
| Catalyst | Reactants | Solvent | Key Findings |
| Ammonium Acetate | This compound and Benzophenone. google.com | Propionic acid / Heptane | Optimal molar ratio of catalyst to carbonyl compound is between 0.6 and 1.5. google.com |
| Piperidine | Ring-substituted benzaldehydes and Octyl cyanoacetate. researchgate.net | Not specified | A classic and effective basic catalyst for this transformation. researchgate.net |
| DABCO / [HyEtPy]Cl | Aldehydes and Ethyl cyanoacetate. documentsdelivered.com | Not specified | The hydroxy ionic liquid N-(2-Hydroxy-ethyl)-pyridinium chloride acts as an effective promoter for the DABCO catalyst. documentsdelivered.com |
| DIPEAc | Aldehydes and Ethyl cyanoacetate. scielo.org.mx | Not specified | Provides high yields, short reaction times, and a large substrate scope. scielo.org.mx |
| Triethylamine | Aldehydes and Methyl cyanoacetate. unifap.br | Ethanol | Effective under microwave irradiation, significantly reducing reaction times compared to conventional heating. unifap.br |
To address the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on developing heterogeneous catalysts. rsc.org These are typically solid materials that can be easily filtered from the reaction mixture and reused. rsc.org Examples include zeolites, mesoporous silica (B1680970), metal oxides, and functionalized polymers. rsc.orgresearchgate.net A novel porous magnesium aluminum phosphate (B84403) (MALPO) has been reported as an efficient, recyclable heterogeneous catalyst for Knoevenagel condensation, demonstrating high yields under mild conditions. mdpi.com
The integration of heterogeneous catalysis with continuous-flow microreactor systems represents a significant technological advancement. nih.gov Microreactors offer high surface-area-to-volume ratios, leading to enhanced heat and mass transfer, precise control over reaction conditions, and improved safety. nih.gov For the Knoevenagel condensation of ethyl cyanoacetate with benzaldehyde, a flow microreactor using a silica monolith modified with amine functional groups has proven highly effective. nih.govresearchgate.net Such systems can achieve nearly complete substrate conversion in a matter of minutes. nih.gov
The table below summarizes examples of heterogeneous catalysts for the Knoevenagel condensation.
| Catalyst | System Type | Key Features & Performance |
| Porous Magnesium Aluminum Phosphate (MALPO) | Batch reaction | Novel, template-free synthesized material; provides high yields and is readily recyclable. mdpi.com |
| Amine-functionalized Silica Monolith | Continuous-flow microreactor | High activity and stability; diamine functional groups are particularly effective; achieves almost full conversion in 6 minutes at 50 °C. nih.gov |
| Poly(vinyl chloride) supported tetraethylenepentamine (B85490) (PVC-TEPA) | Batch reaction | Catalyst is reusable without significant loss of activity; reactions are carried out in 95% ethanol. researchgate.net |
| Magnetic Silica-supported Ag2CO3 | Batch reaction (ultrasonic bath) | Core-shell nanocomposite; effective under solvent-free conditions; easily separated using an external magnet for recycling. researchgate.net |
Mechanistic Investigations of Knoevenagel Condensation Involving this compound
The mechanism of the Knoevenagel condensation is a well-established process that begins with the deprotonation of the active methylene compound. wikipedia.orgyoutube.com In the case of this compound, a base removes a proton from the carbon atom situated between the cyano and ester groups. This creates a resonance-stabilized carbanion, or enolate, which is a potent nucleophile. youtube.com
The general mechanism proceeds through the following key steps:
Enolate Formation : A basic catalyst removes an alpha-hydrogen from this compound to form a nucleophilic enolate. youtube.com The electron-withdrawing nature of the adjacent cyano and ester groups makes this proton acidic and easy to remove, even with a mild base. wikipedia.org
Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a new carbon-carbon bond and a tetrahedral alkoxide intermediate. scielo.org.mx
Protonation : The alkoxide intermediate is protonated, typically by the conjugate acid of the catalyst, to form a β-hydroxy intermediate (an aldol-type adduct). youtube.com
Dehydration : The β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often spontaneous and is driven by the formation of a stable, conjugated system. sigmaaldrich.com
In some cases, particularly with amine catalysts, an alternative pathway may occur where the amine first reacts with the aldehyde to form a more electrophilic iminium ion, which then reacts with the enolate. youtube.com
Substrate Scope and Functional Group Tolerance in this compound Condensations
The Knoevenagel condensation involving cyanoacetate esters like this compound is known for its broad substrate scope and high tolerance for various functional groups. scielo.org.mx The reaction is effective with a wide variety of aromatic and heteroaromatic aldehydes. imedpub.com
The reactivity is influenced by the electronic nature of the substituents on the aldehyde. Aromatic aldehydes bearing either electron-donating groups (e.g., -OMe, -Me) or electron-withdrawing groups (e.g., -Cl, -NO2) react efficiently to give the corresponding cyanoacrylates in high yields. scielo.org.mxresearchgate.net The reaction also extends to aliphatic aldehydes and even less reactive cyclic ketones, although these substrates may require longer reaction times to achieve good yields. imedpub.com This versatility makes the Knoevenagel condensation a powerful tool for creating diverse molecular structures. mdpi.com The bulky 2-ethylhexyl group can introduce steric hindrance, which may necessitate higher temperatures or stronger bases to overcome the activation barrier compared to smaller esters like ethyl cyanoacetate.
The following table illustrates the substrate scope with various aldehydes in condensations with ethyl cyanoacetate, which serves as a model for the reactivity of this compound.
| Aldehyde Substrate | Product Yield (%) | Reference |
| Benzaldehyde | 91 | scielo.org.mx |
| 4-Methoxybenzaldehyde | 96 | researchgate.net |
| 4-Chlorobenzaldehyde | 94 | scielo.org.mx |
| 2-Chlorobenzaldehyde | 88 | scielo.org.mx |
| Furan-2-carboxaldehyde | Good | imedpub.com |
| 2-Thiophenecarboxaldehyde | Good | imedpub.com |
This compound as a Precursor in Diverse Organic Synthesis
Beyond its fundamental role in Knoevenagel condensations, this compound serves as a key starting material for the synthesis of commercially significant products and valuable pharmaceutical intermediates. tdchem.comchemimpex.combinhaishihua.com
Synthesis of Octocrylene (B1203250) and Related UV-Active Compounds
One of the most prominent industrial applications of this compound is in the production of Octocrylene, a widely used organic UV filter in sunscreens and other cosmetic products. atamanchemicals.commacsenlab.com Octocrylene is synthesized via a Knoevenagel condensation between this compound and benzophenone. atamanchemicals.commacsenlab.com
The synthesis is typically carried out by heating the reactants in the presence of a catalyst such as ammonium acetate in acetic acid. chemicalbook.comambeed.com The reaction is driven to completion by removing the water formed during the condensation, often through azeotropic distillation. chemicalbook.com One reported procedure involves heating this compound and benzophenone with ammonium acetate and acetic acid at 85-90°C under reduced pressure for several hours, achieving a yield of 76.3% after purification. chemicalbook.com The resulting molecule, Octocrylene, possesses an extended conjugated system that absorbs UVB and short-wave UVA radiation, while the 2-ethylhexyl group imparts oil-solubility and water-resistant properties. atamanchemicals.com
Role in the Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules. chemimpex.com The α,β-unsaturated products derived from its condensation reactions are versatile building blocks for creating more complex molecular architectures. scielo.br These polyfunctionalized olefins can be used to construct a variety of heterocyclic compounds and other structures of medicinal interest. iosrjournals.org
For example, cyanoacrylate derivatives synthesized from the Knoevenagel condensation have been investigated for their biological activities. Studies have demonstrated that certain cyanoacrylates exhibit cytotoxic activity against various cancer cell lines, highlighting their potential in the development of new pharmaceutical compounds. scielo.org.mxresearchgate.net The versatility of the Knoevenagel condensation allows for the introduction of diverse substituents, enabling the synthesis of libraries of compounds for biological screening and the development of active pharmaceutical ingredients. scielo.br
Utilization in Agrochemical Compound Derivatization
This compound serves as a versatile intermediate in the synthesis of various agrochemical compounds, including herbicides and pesticides. chemimpex.com The reactivity of the molecule is centered on its active methylene group and the cyano functionality, which allows it to be a key building block for more complex molecular structures. While many synthetic pathways in agrochemical research specify the use of simpler analogs like ethyl cyanoacetate, the chemical principles are directly applicable to this compound. The presence of the 2-ethylhexyl group primarily influences the physical properties of the final derivative, such as increasing its lipophilicity and solubility in nonpolar solvents, which can be advantageous for formulation and delivery of the active agrochemical ingredient.
One significant application of alkyl cyanoacetates is in the production of sulfonylurea herbicides. e3s-conferences.org In these syntheses, the cyanoacetate moiety is used to construct heterocyclic precursors, such as substituted pyrimidines. For example, ethyl cyanoacetate is a known intermediate for 2-amino-4,6-dimethoxypyrimidine, a core component of several sulfonylurea herbicides. e3s-conferences.org The general strategy involves the condensation of the cyanoacetate with a guanidine-type reagent to form the pyrimidine (B1678525) ring.
Furthermore, cyanoacetate esters are precursors to insecticides like flufenitrile. e3s-conferences.org The synthesis leverages the cyano group and the active methylene protons for subsequent chemical transformations to build the final, more complex insecticidal molecule. The role of this compound in these processes is to act as a foundational scaffold upon which the rest of the agrochemical structure is assembled.
| Agrochemical Class | Role of this compound | Key Reactive Sites | Example Precursor Synthesized |
|---|---|---|---|
| Sulfonylurea Herbicides | Intermediate for heterocyclic core synthesis | Active Methylene Group, Cyano Group | Substituted Pyrimidines (e.g., 2-amino-4,6-dimethoxypyrimidine) e3s-conferences.org |
| Insecticides | Building block for complex active ingredients | Active Methylene Group, Cyano Group | Precursors for compounds like Flufenitrile e3s-conferences.org |
Development of Novel Heterocyclic Structures through this compound Reactions
The unique chemical structure of this compound, featuring an acidic methylene group positioned between a nitrile and an ester group, makes it a powerful reagent in the synthesis of a wide array of heterocyclic compounds. wikipedia.org It participates in numerous classical condensation and cyclization reactions, serving as a C3 synthon. The 2-ethylhexyl ester group is typically retained in the final product, modifying its solubility and physical characteristics without interfering in the primary ring-forming reactions.
Several named reactions utilize alkyl cyanoacetates to construct these ring systems:
Knoevenagel Condensation: This is a fundamental carbon-carbon bond-forming reaction where the active methylene group of this compound reacts with aldehydes or ketones. periodikos.com.brscielo.org.mx The resulting product, a substituted α,β-unsaturated cyano ester, is a versatile intermediate that can be used in subsequent cyclization steps to form various heterocycles, such as pyridines and pyrimidines. wikipedia.orgperiodikos.com.br
Guareschi-Thorpe Condensation: This reaction is specifically used for the synthesis of substituted 2,6-dihydroxypyridine (B1200036) derivatives (which exist as their 2-pyridone tautomers). drugfuture.comrsc.org It involves the condensation of two equivalents of a cyanoacetate ester with a ketone in the presence of ammonia (B1221849) or the condensation of a cyanoacetate ester with a β-ketoester and ammonia. drugfuture.comnih.gov
Thorpe-Ziegler Reaction: This is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. wikipedia.orglscollege.ac.in When a molecule containing two nitrile groups is used, this reaction can form large rings. A related application involves using this compound to build a dinitrile precursor, which then undergoes intramolecular cyclization to yield a cyclic α-cyano ketone after hydrolysis of the enamine intermediate. synarchive.comchem-station.com
These reactions enable the formation of diverse heterocyclic cores that are important scaffolds in medicinal and materials chemistry.
| Named Reaction | Reactants with this compound | Primary Heterocyclic Product Core | Key Feature of Reaction |
|---|---|---|---|
| Knoevenagel Condensation | Aldehydes, Ketones | Precursors for Pyridines, Pyrimidines wikipedia.orgperiodikos.com.br | Forms a C=C bond from the active methylene group. periodikos.com.br |
| Guareschi-Thorpe Condensation | Ketones, β-Ketoesters (with ammonia) | Pyridines (specifically Pyridones) drugfuture.comnih.gov | Builds the pyridine (B92270) ring using the cyanoacetate backbone. rsc.org |
| Thorpe-Ziegler Reaction | Intramolecular reaction of a dinitrile precursor | Cyclic Ketones (from dinitrile precursors) chem-station.combuchler-gmbh.com | Intramolecular cyclization via nitrile condensation. wikipedia.org |
Research into Cross-linking Applications in Polymer and Material Chemistry
Based on available scientific literature, the direct use of this compound as a cross-linking agent in polymer and material chemistry is not a prominent area of research. Cross-linking agents typically function by having two or more reactive groups that can form covalent bonds between separate polymer chains, creating a three-dimensional network. sigmaaldrich.comspecialchem.com
It is important to distinguish this compound from a related but structurally different class of compounds, alkyl cyanoacrylates (e.g., 2-cyanoacrylates), which are well-known as "super glue" monomers. nih.gov These cyanoacrylate monomers polymerize rapidly and can be formulated into cross-linked networks by copolymerizing monofunctional cyanoacrylates with difunctional bis(alkyl cyanoacrylate)s. scispace.com This process results in cross-linked macromolecular structures with enhanced mechanical properties. scispace.com However, this involves the polymerization of the C=C double bond in the acrylate (B77674) backbone, a functional group that this compound lacks.
The chemistry of this compound is centered on the reactivity of its active methylene group and nitrile function, which is primarily exploited in organic synthesis for building discrete molecules rather than for creating polymer networks. wikipedia.org While poly(alkyl cyanoacrylate)s can be synthesized and have applications in areas like drug delivery, their formation and potential cross-linking are related to the chemistry of cyanoacrylates, not the direct application of cyanoacetate esters as cross-linkers. utwente.nlresearchgate.net There is limited evidence to suggest that this compound itself is employed to create covalent bonds between existing polymer chains in the manner of a conventional cross-linking agent.
Polymer Science and Advanced Materials Research Utilizing 2 Ethylhexyl Cyanoacetate
Poly(2-Ethylhexyl Cyanoacrylate) Synthesis and Polymerization Kinetics
The synthesis of poly(2-ethylhexyl cyanoacrylate) (PEHCA) is achieved through several polymerization techniques, each offering distinct control over the polymer's molecular architecture and properties. The high reactivity of the cyanoacrylate monomer, attributed to the electron-withdrawing nitrile and ester groups, is a key factor in these polymerization processes. nih.gov
Anionic Polymerization of 2-Ethylhexyl Cyanoacetate (B8463686) Monomer
Anionic polymerization is a primary method for synthesizing poly(alkyl cyanoacrylates). researchgate.net This process is characterized by its rapid reaction rate, often initiated by weak bases such as water or alcohols. nih.govpcbiochemres.com The polymerization is initiated by the nucleophilic attack of an anion on the electron-deficient β-carbon of the 2-ethylhexyl cyanoacetate monomer. nih.gov This results in the formation of a carbanion that propagates by adding to subsequent monomer units. researchgate.net
The kinetics of anionic polymerization of cyanoacrylates are typically fast, leading to the rapid formation of long polymer chains. pcbiochemres.com However, this rapid polymerization can be challenging to control, which can affect the regulation of the polymer's properties for applications beyond adhesives. researchgate.net The polymerization reaction is initiated by the attack of hydroxyl groups from water on the terminal methylene (B1212753) group of the monomer, leading to the formation of growing carbanion chains. researchgate.net The process is eventually terminated by mobile protons present in the aqueous medium. researchgate.net
Radical Polymerization Mechanisms and Control for 2-Ethylhexyl Cyanoacrylate
While anionic polymerization is common for cyanoacrylates, radical polymerization offers an alternative route that can provide better control over the polymer structure. researchgate.net Radical polymerization of alkyl 2-cyanoacrylates is more challenging and typically requires acidic conditions to suppress the competing anionic polymerization. nih.govmdpi.com
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), have been investigated for acrylate (B77674) monomers like 2-ethylhexyl acrylate, a structurally similar compound. ias.ac.in These methods allow for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. ias.ac.in For instance, in the ATRP of 2-ethylhexyl acrylate, catalyst systems like CuCl/PMDETA and CuBr/PMDETA have been used, with the addition of polar solvents like acetone (B3395972) improving the control over the polymerization. ias.ac.in The kinetics of radical polymerization for ethyl 2-cyanoacrylate have been studied, with propagation (kp) and termination (kt) rate coefficients determined to be around 1622 L·mol−1·s−1 and 4.11 × 108 L·mol−1·s−1, respectively, at 30°C. nih.gov
Table 1: Comparison of Polymerization Techniques for Acrylate Monomers
| Polymerization Technique | Initiator/Catalyst | Control over Molecular Weight | Polydispersity | Key Features |
|---|---|---|---|---|
| Anionic Polymerization | Weak bases (e.g., water, piperidine) nih.govuminho.pt | Difficult to control researchgate.net | Broad | Rapid polymerization rate pcbiochemres.com |
| Free Radical Polymerization (FRP) | Thermal initiators (e.g., AIBN, BPO) nih.govias.ac.in | Uncontrolled | Broad | Simple and versatile ias.ac.in |
| Atom Transfer Radical Polymerization (ATRP) | Cu-based catalysts (e.g., CuCl/PMDETA) ias.ac.in | Controlled | Narrow | Produces well-defined architectures ias.ac.insigmaaldrich.com |
| Reverse Atom Transfer Radical Polymerization (RATRP) | Conventional radical initiator with a transition metal in its higher oxidation state ias.ac.in | Controlled | Narrow | Offers an alternative to ATRP ias.ac.in |
Graft Copolymerization Strategies Involving 2-Ethylhexyl Cyanoacrylate
Graft copolymerization is a versatile method to combine the properties of two different polymers, which might otherwise be incompatible. mdpi.com This technique can be used to modify the surface properties of materials or to create novel polymer architectures.
Strategies for graft copolymerization can involve "grafting from" a polymer backbone containing initiation sites or "grafting to" a backbone with functional groups that can react with pre-formed polymer chains. For instance, the radical graft copolymerization of ethyl 2-cyanoacrylate onto a poly(butadiene-co-AN) backbone has been reported using a thermal initiator in the presence of an anionic inhibitor. mdpi.com Similarly, graft copolymerization of monomers like 2-ethylhexyl acrylate onto natural rubber has been achieved through emulsion polymerization to enhance its properties. researchgate.net These strategies allow for the creation of copolymers with tailored properties for specific applications.
Miniemulsion Polymerization for Poly(2-Ethylhexyl Cyanoacrylate) Nanoparticle Formation
Miniemulsion polymerization has emerged as a robust technique for the formation of poly(alkyl cyanoacrylate) nanoparticles. nih.gov This method involves the shearing of a monomer/oil phase and an aqueous phase containing a surfactant to create stable monomer droplets with a narrow size distribution. nih.govnih.gov Polymerization is then initiated within these droplets, leading to the formation of nanoparticles.
The synthesis of poly(n-butyl cyanoacrylate) nanoparticles via miniemulsion polymerization has been successfully demonstrated using various surfactants, including PEG-based and dextran-based ones. nih.govnih.gov The choice of surfactant and its concentration can influence the final properties of the nanoparticles, such as particle size and surface characteristics. nih.govnih.gov This one-step nano-encapsulation process is particularly suitable for encapsulating hydrophobic compounds. A study identified poly(2-ethylhexyl cyanoacrylate) as a promising candidate for nanoparticle drug delivery systems prepared by miniemulsion polymerization. nih.gov
Poly(2-Ethylhexyl Cyanoacrylate) in Biomedical and Drug Delivery Systems Research
The biocompatibility and biodegradability of poly(alkyl cyanoacrylates) have made them attractive materials for biomedical applications, particularly in the field of drug delivery. researchgate.nettaylorfrancis.comnih.gov Poly(2-ethylhexyl cyanoacrylate) has been identified as a promising novel material in this area. nih.gov
Nanoparticle Fabrication and Characterization for Drug Encapsulation
Poly(2-ethylhexyl cyanoacrylate) nanoparticles can be fabricated to encapsulate therapeutic agents, offering a platform for controlled release and targeted delivery. nih.govmdpi.com The fabrication process, often through miniemulsion polymerization, allows for the encapsulation of a wide range of active pharmaceutical ingredients (APIs), especially lipophilic ones. nih.gov
The characterization of these nanoparticles is crucial to ensure their efficacy and safety. mdpi.com Key parameters that are evaluated include:
Particle Size and Morphology: Determined by techniques like laser light scattering and electron microscopy. The size of nanoparticles can influence their biological fate and drug release profile. mdpi.comnih.gov
Surface Charge: Measured as zeta potential, which affects the stability of the nanoparticle suspension and their interaction with biological membranes. mdpi.com
Drug Loading Capacity and Encapsulation Efficiency: These parameters quantify the amount of drug successfully encapsulated within the nanoparticles and are critical for determining the potential therapeutic dose. mdpi.comnih.gov
Research has shown that poly(2-ethylhexyl cyanoacrylate) nanoparticles can be used to encapsulate drugs like cabazitaxel. nih.gov The loading capacity of poly(ethyl-2-cyanoacrylate) nanocapsules has been shown to vary depending on the drug's solubility in the core material. nih.gov
Table 2: Characterization of Drug-Loaded Poly(alkyl cyanoacrylate) Nanoparticles
| Parameter | Description | Importance in Drug Delivery |
|---|---|---|
| Particle Size | The diameter of the nanoparticles, typically ranging from 100 to 400 nm. nih.gov | Affects biodistribution, cellular uptake, and drug release kinetics. mdpi.com |
| Zeta Potential | A measure of the surface charge of the nanoparticles. | Influences the stability of the colloidal suspension and interactions with biological surfaces. mdpi.com |
| Encapsulation Efficiency (%) | The percentage of the initial drug that is successfully encapsulated in the nanoparticles. | Determines the drug payload and the efficiency of the formulation. nih.gov |
| Drug Loading (%) | The weight percentage of the drug relative to the total weight of the nanoparticle. | Indicates the amount of drug that can be delivered per unit mass of the carrier. nih.gov |
Biocompatibility and In Vitro Evaluation of Poly(2-Ethylhexyl Cyanoacrylate) Systems
The biocompatibility of cyanoacrylate-based polymers is a critical factor in their application in biomedical fields. For poly(alkyl cyanoacrylate)s (PACAs), tissue toxicity is a significant concern and has been linked to the degradation of the polymer chain. nankai.edu.cn This degradation process results in the release of cytotoxic products, primarily formaldehyde (B43269) and an alkyl cyanoacetate. nankai.edu.cn
In vitro studies have demonstrated that the cytotoxicity of these polymers is largely attributable to the formaldehyde released during their degradation in aqueous environments. nankai.edu.cnnih.gov The rate of this degradation, and consequently the level of toxicity, is influenced by the length of the alkyl side-chain. escholarship.org Research comparing various alkyl 2-cyanoacrylate polymers has shown that those with shorter alkyl chains, such as poly(methyl 2-cyanoacrylate) and poly(ethyl 2-cyanoacrylate), tend to inhibit cell growth more significantly than polymers with longer side-chains like poly(isobutyl 2-cyanoacrylate). nih.gov
Specifically for poly(2-ethylhexyl cyanoacrylate), the longer, more complex alkyl group is expected to result in a slower degradation rate. Studies have confirmed that as the homologous series of alkyl cyanoacrylates is ascended, the rate of degradation under neutral conditions decreases. nankai.edu.cn This slower release of formaldehyde generally correlates with lower cytotoxicity and greater tissue tolerance. nankai.edu.cnescholarship.org Cell culture experiments have observed that cell viability is higher when there is a lower concentration of released formaldehyde, a condition favored by larger alkyl side groups like 2-ethylhexyl. researchgate.net Therefore, the 2-ethylhexyl variant is considered to have better biocompatibility compared to its shorter-chain counterparts.
This compound in Organic Electronics and Optoelectronic Materials Research
This compound is a versatile compound utilized as a building block in the synthesis of functional materials for organic electronics. Its electron-withdrawing cyano group and the solubilizing 2-ethylhexyl chain make it a valuable moiety for tuning the electronic properties and processability of organic semiconductors.
Application as an Electron-Withdrawing End-Group in Organic Solar Cell Molecular Donors
In the design of molecular donors for all-small-molecule organic solar cells (OSCs), terminal functional groups play a crucial role in determining the material's electronic energy levels, absorption characteristics, and molecular packing. The this compound (CA) moiety has been successfully employed as an electron-withdrawing end-group for this purpose. cas.cn Researchers have strategically selected end-groups like this compound to cap the ends of a central donor core, such as difluorothiophene-substituted benzodithiophene, to fine-tune the molecule's performance in photovoltaic devices. cas.cn
The choice of the end-group directly impacts the key performance metrics of an organic solar cell, including its power conversion efficiency (PCE), short-circuit current density (Jsc), and fill factor (FF). In a study designing a series of small-molecule donors, the use of this compound as an end-group was compared with other groups like 2-ethylhexyl rhodanine (B49660) (Reh) and 1H-indene-1,3(2H)-dione (ID). cas.cn
| Molecular Donor | End Groups | PCE (%) | FF (%) | Reference |
|---|---|---|---|---|
| SM-CA-Reh | Asymmetric: this compound (CA) and 2-Ethylhexyl Rhodanine (Reh) | 16.34 | 77.5 | cas.cn |
| SM-CA-ID | Asymmetric: this compound (CA) and 1H-indene-1,3(2H)-dione (ID) | 8.2 | N/A | cas.cn |
| SM-ID | Symmetric: 1H-indene-1,3(2H)-dione (ID) | 2.76 | N/A | cas.cn |
Integration into Organic Light-Emitting Transistor (OLET) Active Layers
While this compound has been utilized in organic solar cells, a review of available scientific literature does not show specific research detailing its direct integration into the active layers of Organic Light-Emitting Transistors (OLETs).
Design and Synthesis of Conjugated Oligomers and Polymers Featuring this compound Moieties
The synthesis of conjugated materials for organic electronics often involves building complex molecules from smaller, functionalized units. This compound serves as a valuable intermediate in this context. The standard laboratory synthesis of this compound itself involves the esterification of cyanoacetic acid with 2-ethylhexanol.
Once synthesized, this molecule can be incorporated into larger conjugated systems. The reactive cyano group and ester functionality allow it to participate in various carbon-carbon bond-forming reactions. For instance, it is a key precursor in Knoevenagel condensation reactions, which are fundamental for extending conjugation in organic molecules. This reaction can be used to link the this compound moiety to other aromatic or heteroaromatic systems, forming the building blocks for conjugated oligomers and polymers. These monomers can then be polymerized through common cross-coupling reactions like Suzuki or Stille coupling to create high-molecular-weight polymers. The presence of the 2-ethylhexyl group enhances the solubility of these resulting macromolecules in organic solvents, which is crucial for their processing into thin films for electronic devices.
Star-Shaped Molecular Architectures incorporating this compound Electron-Withdrawing Groups
The strategic incorporation of electron-withdrawing groups is a cornerstone of modern materials science, enabling the fine-tuning of electronic and optical properties in functional organic molecules. Among these, the this compound group has proven to be a valuable component in the design of advanced materials, particularly in the realm of star-shaped molecular architectures. Its electron-accepting nature, coupled with the solubilizing effect of the 2-ethylhexyl chain, allows for the development of solution-processable materials with tailored functionalities for applications in organic electronics.
Research has demonstrated the successful synthesis of star-shaped oligothiophenes that utilize a triphenylamine (B166846) core and are end-capped with this compound groups. rsc.org This design strategy creates a donor-acceptor (D-A) framework within a single molecule, which is crucial for facilitating intramolecular charge transfer (ICT) – a key process in many organic electronic devices. rsc.org The resulting molecule, designated as S(TPA-3T-CA), exhibits properties that are highly desirable for use in organic solar cells. rsc.orgrsc.org
The synthesis of such molecules involves a multi-step process, culminating in the attachment of the this compound moieties to the periphery of the star-shaped oligothiophene arms. rsc.org This molecular design imparts several beneficial characteristics. The triphenylamine core provides a three-dimensional, propeller-like structure that can help to suppress intermolecular aggregation, a common issue that can lead to the quenching of fluorescence and reduced device performance. rsc.org The oligothiophene arms serve as the π-conjugated backbone, responsible for light absorption and charge transport. rsc.org
The terminal this compound groups play a dual role. The cyano and acetate (B1210297) functionalities act as strong electron-withdrawing groups, which effectively lowers the energy levels of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). rsc.org This tuning of the electronic bandgap is critical for achieving efficient charge separation and transfer in photovoltaic devices. rsc.org Simultaneously, the bulky and flexible 2-ethylhexyl chains significantly enhance the solubility of the molecule in common organic solvents, which is a prerequisite for the fabrication of devices via cost-effective solution-processing techniques like spin-coating. rsc.org
The photophysical and electrochemical properties of these star-shaped molecules featuring this compound end-groups have been thoroughly investigated to assess their potential in electronic applications.
Detailed Research Findings
A notable example is the star-shaped oligothiophene, S(TPA-3T-CA), which has been synthesized and characterized for its use in solution-processed organic solar cells. rsc.org This molecule demonstrates strong absorption in the visible spectrum, a crucial attribute for a light-harvesting material in a solar cell. rsc.org Furthermore, it possesses high hole mobility, which is essential for the efficient extraction of charge carriers from the active layer of the device. rsc.org
When blended with a fullerene derivative (PC71BM) as the electron acceptor, solution-processed bulk heterojunction solar cells based on S(TPA-3T-CA) have achieved a power conversion efficiency of 3.60%. rsc.orgrsc.org This performance underscores the potential of incorporating this compound into star-shaped molecular designs for organic photovoltaic applications. rsc.org
The optical and electrochemical properties of S(TPA-3T-CA) are summarized in the tables below.
Optical Properties of S(TPA-3T-CA)
| Property | Value in Solution (CHCl₃) | Value in Film |
| Absorption Maximum (λmax) | 488 nm | 506 nm |
| Optical Bandgap (Egopt) | 2.05 eV | 1.94 eV |
Electrochemical Properties of S(TPA-3T-CA)
| Property | Value |
| HOMO Energy Level | -5.15 eV |
| LUMO Energy Level | -3.10 eV |
| Electrochemical Bandgap (Egec) | 2.05 eV |
The data reveals a red-shift in the absorption maximum when moving from solution to a thin film state, indicating some degree of intermolecular interaction and ordering in the solid state. rsc.org The HOMO and LUMO energy levels are well-matched for efficient charge transfer to fullerene-based acceptors in an organic solar cell. rsc.org
Environmental Fate and Mechanistic Degradation Studies of 2 Ethylhexyl Cyanoacetate
Elucidation of 2-Ethylhexyl Cyanoacetate (B8463686) Degradation Pathways
The breakdown of 2-Ethylhexyl cyanoacetate in the environment can occur through abiotic and biotic processes, including hydrolysis, enzymatic action, and photodegradation.
The stability of this compound is significantly influenced by pH. The primary mechanism of abiotic degradation in aqueous environments is the hydrolytic cleavage of its ester bond. This reaction is particularly prominent under alkaline conditions (pH > 9), where the ester linkage is broken, yielding two primary degradation products: cyanoacetic acid and 2-ethylhexanol. Conversely, the compound exhibits greater stability with minimal degradation observed under acidic conditions (pH < 3).
The hydrolysis of cyanoacetate esters is an equilibrium reaction. While acid catalysts can accelerate this process, they may also promote the subsequent hydrolysis of the initial product, cyanoacetic acid, into malonic acid. google.com Careful control of reaction conditions is necessary to manage the formation of this secondary byproduct. google.com
Table 1: Hydrolytic Degradation of this compound
| Condition | Reactivity | Primary Products | Secondary Products |
|---|---|---|---|
| Alkaline (pH > 9) | Rapid hydrolysis | Cyanoacetic acid, 2-Ethylhexanol | - |
| Acidic (pH < 3) | Minimal degradation | - | - |
While direct studies on the enzymatic degradation of this compound are limited, extensive research on structurally similar compounds, particularly other 2-ethylhexyl esters like di(2-ethylhexyl) phthalate (B1215562) (DEHP), provides significant insight. The ester linkage in these molecules is susceptible to enzymatic hydrolysis by esterases and lipases produced by various microorganisms. nih.govnih.gov
Bacterial strains, such as Gordonia sp., have been shown to produce novel esterases (e.g., GoEst15) with broad substrate specificity, capable of hydrolyzing the ester bonds in bulky phthalate esters. nih.gov Similarly, fungi like Fusarium culmorum demonstrate enhanced esterase activity in the presence of DEHP. nih.gov This enzymatic action breaks down the parent ester into its corresponding alcohol and acid. nih.gov By analogy, it is highly probable that microbial esterases in soil and water environments can biotransform this compound into cyanoacetic acid and 2-ethylhexanol. Lipases are also known to catalyze both the synthesis and hydrolysis of 2-ethylhexyl esters, further suggesting their role in the environmental fate of this compound. researchgate.net
Environmental Impact Assessment and Remediation Research
Assessing the environmental impact of this compound requires a thorough understanding of its degradation byproducts and the ecotoxicological profiles of both the parent compound and its metabolites.
The degradation of this compound leads to the formation of several key byproducts, depending on the specific pathway.
Cyanoacetic acid and 2-Ethylhexanol : These are the most direct and common byproducts, resulting from both hydrolytic and enzymatic cleavage of the ester bond.
Malonic acid : This can be formed from the subsequent acid-catalyzed hydrolysis of cyanoacetic acid. google.com
2-Ethylhexanoic acid : Under anaerobic conditions, 2-ethylhexanol can be further metabolized to 2-ethylhexanoic acid. nih.gov
Methane (B114726) and Carbon Dioxide : Complete mineralization of organic byproducts like 2-ethylhexanoic acid under anaerobic conditions can produce methane and carbon dioxide. nih.gov
Table 2: Identified Degradation Byproducts of this compound
| Degradation Pathway | Byproduct(s) |
|---|---|
| Hydrolysis / Enzymatic Cleavage | Cyanoacetic acid, 2-Ethylhexanol |
| Secondary Hydrolysis | Malonic acid |
| Anaerobic Metabolism | 2-Ethylhexanoic acid, Methane, Carbon Dioxide |
The ecotoxicological risk associated with this compound is determined by the toxicity of the parent compound and its degradation products.
This compound : This compound is classified as harmful if swallowed and is known to cause skin and eye irritation. tcichemicals.com However, it is not considered to be persistent, bioaccumulative, and toxic (PBT). tcichemicals.com
Cyanoacetic acid : A primary degradation product, cyanoacetic acid, is harmful if swallowed or inhaled and can cause severe skin burns and eye damage. fishersci.co.uk It is also recognized as being harmful to aquatic life even in very low concentrations. noaa.gov
2-Ethylhexanol : Another major byproduct, 2-ethylhexanol, is harmful to aquatic organisms, including fish, invertebrates, and algae, following short-term exposure. arkema.com Acute toxicity levels for fish are estimated to be in the range of 6.5 to 19.5 mg/L. epa.gov It is also an irritant to the skin and eyes. santos.com On a positive note, 2-ethylhexanol is readily biodegradable and is not expected to bioaccumulate in the environment. santos.com
Table 3: Ecotoxicological Profile of this compound and Its Primary Metabolites
| Compound | Human Health Hazard | Aquatic Toxicity | Environmental Persistence |
|---|---|---|---|
| This compound | Harmful if swallowed; skin/eye irritant tcichemicals.com | Data not specified | Not considered PBT tcichemicals.com |
| Cyanoacetic acid | Harmful if swallowed/inhaled; severe skin/eye damage fishersci.co.uk | Harmful in very low concentrations noaa.gov | Data not specified |
| 2-Ethylhexanol | Skin and eye irritant santos.com | Harmful to fish, invertebrates, algae arkema.com | Readily biodegradable; low bioaccumulation potential santos.com |
Environmental Distribution and Mobility Studies in Various Compartments
No specific studies detailing the distribution and mobility of this compound in environmental compartments such as soil, water, or air were identified. Research on analogous compounds, such as di(2-ethylhexyl) phthalate (DEHP), indicates that the "2-ethylhexyl" moiety can influence environmental behavior, but direct extrapolation of these findings to this compound is not scientifically valid without specific studies on the target compound.
Biodegradation Kinetics and Potential for Bioaugmentation Strategies
Similarly, there is a scarcity of research on the biodegradation kinetics of this compound. While general principles of biodegradation of cyano-containing compounds and esters exist, specific kinetic models, degradation rates, and microbial pathways for this particular chemical have not been documented in the reviewed literature. Consequently, there is no information on the development or application of bioaugmentation strategies for the remediation of environments contaminated with this compound.
Due to the absence of specific and reliable scientific data for this compound in these areas, and to adhere to the strict requirements of providing scientifically accurate and focused content, the requested article sections cannot be generated at this time. To present information from related but distinct chemicals would be speculative and would not meet the stringent criteria of the user's request.
Advanced Analytical and Computational Methodologies in 2 Ethylhexyl Cyanoacetate Research
Spectroscopic and Chromatographic Techniques for Analysis of 2-Ethylhexyl Cyanoacetate (B8463686) and Derivatives
Spectroscopic and chromatographic methods are indispensable for the qualitative and quantitative analysis of 2-Ethylhexyl cyanoacetate. They serve as foundational tools for confirming its synthesis, monitoring reaction progress, and ensuring the purity of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of this compound. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, splitting patterns, and integration values of the proton signals allow for a complete assignment of the molecule's hydrogen framework. For instance, the protons of the methylene (B1212753) group adjacent to the ester oxygen are typically observed at a downfield chemical shift due to the oxygen's deshielding effect. Similarly, the protons of the methylene group adjacent to the nitrile are also distinctly identifiable.
¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for confirmation of the total carbon count and the nature of the functional groups (e.g., the carbonyl carbon of the ester and the nitrile carbon).
Table 1: Representative ¹H NMR Spectral Data for this compound Data acquired on a 400 MHz spectrometer in CDCl₃.
| Assignment | Chemical Shift (ppm) |
| CH₂ (ester) | 4.114 - 4.135 |
| CH₂ (cyano) | 3.492 |
| CH (ethylhexyl) | 1.628 |
| CH₂ (ethylhexyl chain) | 1.30 - 1.382 |
| CH₃ (terminal) | 0.90 |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. Under electron ionization (EI), the molecule undergoes fragmentation to produce a series of characteristic ions. The molecular ion peak (M⁺) corresponding to the molecular weight of 197.27 g/mol is observed. nih.govchemicalbook.com
The fragmentation pattern is consistent with the structure of an ester. libretexts.org Common fragmentation pathways include cleavage of the C-C bond adjacent to the oxygen and loss of the alkoxy group. The resulting fragment ions provide a fingerprint that can be used for identification. The most abundant ions (base peaks) observed in the GC-MS spectrum are typically at m/z 57, 70, and 41. nih.gov Electrospray ionization (ESI) techniques can also be used, often showing the deprotonated molecule [M-H]⁻ in negative ion mode. nih.gov
Table 2: Major Fragment Ions of this compound in Electron Ionization Mass Spectrometry chemicalbook.com
| m/z | Relative Intensity (%) | Possible Fragment Identity |
| 57 | 100.0 | C₄H₉⁺ (Butyl cation from ethylhexyl group) |
| 70 | 83.4 | C₅H₁₀⁺ (Alkene fragment from ethylhexyl group) |
| 55 | 67.2 | C₄H₇⁺ |
| 41 | 57.6 | C₃H₅⁺ (Allyl cation) |
| 83 | 37.9 | C₆H₁₁⁺ |
| 43 | 34.9 | C₃H₇⁺ (Propyl cation) |
| 112 | 18.1 | Loss of C₆H₁₃ (Hexyl radical) |
This table is interactive. Click on the headers to sort the data.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Reaction Monitoring
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for determining the purity of this compound and for monitoring the progress of its synthesis.
GC, often coupled with a Flame Ionization Detector (FID), is well-suited for analyzing the volatile ester. The technique can be used to quantify the conversion of reactants and the selectivity towards this compound during its production. google.com For instance, analysis of crude reaction products has shown the ability to determine purity levels with high precision, such as 99.43%. google.com The use of an internal standard method allows for accurate quantification of the product's concentration in a sample mixture. e3s-conferences.org
HPLC provides a complementary method for analysis, particularly for samples that may not be suitable for GC due to thermal instability or low volatility. A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18-type column (such as Newcrom R1) with a mobile phase typically consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com HPLC is effective for separating the target compound from impurities and byproducts, making it a valuable tool for quality control and reaction monitoring. semanticscholar.org
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. This "molecular fingerprint" is highly characteristic and useful for structural confirmation.
The most prominent absorption bands for this compound are associated with its ester and nitrile functionalities. The C≡N stretch of the nitrile group appears as a sharp, medium-intensity band in a relatively uncongested region of the spectrum. The C=O stretch of the ester group gives rise to a very strong, sharp absorption band. Additionally, C-H stretching and bending vibrations from the alkyl chain are observed. rsc.orgnist.gov
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Intensity |
| C-H stretch | Alkyl (CH₂, CH₃) | 2850 - 2980 | Strong |
| C≡N stretch | Nitrile | ~2250 | Medium, Sharp |
| C=O stretch | Ester | ~1740 | Very Strong, Sharp |
| C-O stretch | Ester | 1100 - 1300 | Strong |
This table is interactive. Click on the headers to sort the data.
Computational Chemistry and Molecular Modeling Approaches
In addition to experimental techniques, computational methods provide a theoretical framework for understanding the properties and reactivity of this compound at a molecular level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, molecular geometry, and chemical reactivity of molecules. For this compound, DFT calculations can be employed to predict a variety of properties without the need for laboratory experiments.
These calculations can determine the optimized molecular geometry, vibrational frequencies (which can be compared with experimental IR and Raman spectra), and electronic properties. nih.gov Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Furthermore, DFT can be used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites within the molecule. Reactivity descriptors like Fukui functions can pinpoint the atoms most susceptible to nucleophilic or electrophilic attack, offering valuable predictions for how this compound will behave in chemical reactions. longdom.orgfrontiersin.org
Table 4: Key Molecular Properties of this compound Predictable by DFT Calculations
| Property | Significance |
| Optimized Molecular Geometry | Predicts bond lengths and angles. |
| HOMO Energy | Relates to the ability to donate an electron (nucleophilicity). |
| LUMO Energy | Relates to the ability to accept an electron (electrophilicity). |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |
This table is interactive. Click on the headers to sort the data.
Molecular Dynamics Simulations for Conformational Studies and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com Unlike static quantum calculations, MD provides a dynamic view of molecular behavior, revealing information about conformational flexibility and intermolecular interactions. nih.gov An MD simulation calculates the trajectory of each atom in a system by solving Newton's equations of motion, allowing researchers to observe how the molecule behaves in different environments (e.g., in a solvent) and at different temperatures. chemrxiv.org
For this compound, MD simulations could be employed to explore the various conformations adopted by the flexible 2-ethylhexyl group and to understand how these conformations influence the molecule's physical properties and interactions with other molecules or surfaces. This technique is particularly useful for studying the stability of complexes, such as a ligand bound to a protein, by analyzing parameters like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) over the simulation period. nih.gov
Computational Prediction of Reaction Intermediates and Transition States
Understanding the mechanism of a chemical reaction requires identifying the structures of any intermediates and the high-energy transition states that connect reactants, intermediates, and products. These transition states exist for extremely short durations and are typically impossible to observe experimentally. mit.edu
Computational chemistry offers powerful tools to locate and characterize these fleeting structures on the potential energy surface. By calculating the structures and energies of reactants, products, and potential transition states, a reaction pathway can be mapped out. mit.edu Recent advances, including the use of machine learning and generative AI, have enabled rapid and accurate prediction of transition state structures, given the structures of the reactant and product. mit.edu For reactions involving this compound, such as its synthesis or subsequent derivatization, these computational methods can elucidate the detailed reaction mechanism, rationalize observed product distributions, and guide the optimization of reaction conditions.
In Silico Molecular Docking Studies of Derivatives
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. mdpi.com This method is extensively used in drug discovery to screen libraries of compounds for their potential to bind to a specific biological target. nih.gov
While this compound itself is primarily an industrial chemical, its derivatives could be designed and evaluated for biological activity using molecular docking. ekb.eg The process involves generating multiple possible binding poses of the ligand in the active site of the target protein and then scoring these poses based on their binding energy or fitness. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues, providing a rationale for the observed binding affinity and guiding the design of more potent derivatives. nih.gov
Future Research Directions and Emerging Paradigms for 2 Ethylhexyl Cyanoacetate
Development of Novel Synthetic Methodologies and Highly Selective Catalytic Systems
The conventional synthesis of 2-Ethylhexyl cyanoacetate (B8463686) involves the esterification of cyanoacetic acid with 2-ethylhexanol, often using acid catalysts like toluenesulfonic acid or sulfuric acid under reflux conditions, which can achieve high yields. google.com However, the focus of future research is shifting towards more efficient, selective, and environmentally benign synthetic routes.
A significant area of development is the application of highly selective catalytic systems. Overcoming the steric hindrance presented by the bulky 2-ethylhexyl group is a key challenge that requires targeted catalyst design. Innovations include the use of enzyme-catalyzed transesterification, employing lipases such as Candida antarctica lipase B. researchgate.net This biocatalytic approach offers high regioselectivity under mild reaction conditions, minimizing by-product formation and energy consumption.
Another emerging paradigm is the use of heterogeneous nanocatalysts. For instance, research on related cyanoacetate esters has demonstrated the efficacy of ellagic acid-bonded magnetic nanoparticles (nano-Fe3O4@EA) as a reusable catalyst for Knoevenagel condensation reactions, a key transformation for cyanoacetate derivatives. oiccpress.com Such systems offer advantages of high yield, short reaction times, and simple catalyst recovery, aligning with the principles of green chemistry. oiccpress.com Future work will likely focus on adapting these novel catalytic systems specifically for the synthesis of 2-Ethylhexyl cyanoacetate and its derivatives, optimizing for yield, purity, and process efficiency. google.com
| Methodology | Typical Catalyst | Key Advantages | Future Research Focus |
|---|---|---|---|
| Conventional Esterification | Sulfuric acid, Toluene sulfonic acid | High yield (e.g., 92%), well-established process. google.com | Process optimization, milder catalysts to reduce waste. |
| Enzyme-Catalyzed Transesterification | Lipases (e.g., Candida antarctica) | High regioselectivity, mild reaction conditions, environmentally friendly. researchgate.net | Enzyme immobilization, solvent engineering, broader substrate scope. |
| Heterogeneous Nanocatalysis | Magnetic nanoparticles (e.g., nano-Fe3O4@EA) | High efficiency, short reaction times, catalyst reusability, simple workup. oiccpress.com | Development of catalysts tailored for this compound, scale-up studies. |
Rational Design of Advanced Materials for Optoelectronics and Energy Conversion
The unique electronic and structural properties of the this compound moiety are being leveraged in the design of advanced materials for optoelectronic applications, particularly in the field of organic photovoltaics.
A primary area of investigation is its use as a terminal electron-withdrawing group in Acceptor–Donor–Acceptor (A–D–A) type small molecule donors for all-small-molecule organic solar cells (ASM-OSCs). The cyanoacetate group provides strong electron-withdrawing capability, which is crucial for tuning the energy levels of the material for efficient charge separation. Furthermore, the branched 2-ethylhexyl chain is instrumental in modulating the solubility and processability of these complex organic molecules, which directly impacts the ability to form uniform, high-quality thin films for device fabrication. Research has shown that the inclusion of this moiety significantly influences molecular stacking, film morphology, and charge carrier mobility, all of which are critical parameters for achieving high power conversion efficiencies.
| Application | Material Structure Role | Function / Advantage | Performance Metric Impacted |
|---|---|---|---|
| Organic Solar Cells (OSCs) | Electron-withdrawing end-group in A-D-A type small molecules. | Tunes energy levels for charge separation; enhances solubility and processability. | Power Conversion Efficiency (PCE), Charge Carrier Mobility, Film Morphology. |
| Novel UV Absorbers | Precursor in Knoevenagel condensation (e.g., with furfural). | Forms the core structure of new UV filtering compounds. | Photostability, broad absorption in UVB-UVA range. |
| Dye-Sensitized Solar Cells (DSSCs) | (By analogy) Cyanoacrylic acid anchoring group. unife.it | Covalently bonds dye to semiconductor (e.g., TiO2); facilitates electron injection. | Photocurrent (Jsc), spectral response. unife.it |
Innovation in Biomedical Applications, particularly Targeted Drug Delivery and Biocompatible Polymers
While this compound is primarily known as an intermediate in the synthesis of various chemicals and pharmaceuticals, its future potential in biomedical applications lies in its use as a monomer for novel biocompatible polymers. chemimpex.combinhaishihua.com The broader class of poly(alkyl cyanoacrylates) (PACA) is at the forefront of research for creating biodegradable polymer nanoparticles (NPs) for targeted drug delivery. mdpi.com
PACA nanoparticles offer a promising platform for encapsulating therapeutic agents, protecting them from degradation in the body and delivering them to specific sites, such as tumors or across the blood-brain barrier. mdpi.comnih.gov The properties of these nanoparticles, including their degradation rate, drug-loading capacity, and biocompatibility, are highly dependent on the nature of the alkyl side chain of the monomer. mdpi.com Research on polymers like poly(butyl cyanoacrylate) (PBCA) has demonstrated their potential as effective drug carriers. mdpi.com
The next wave of innovation will likely involve synthesizing and characterizing poly(2-ethylhexyl cyanoacrylate) and evaluating its potential for creating nanoparticles with unique properties. The larger, branched 2-ethylhexyl group could lead to polymers with different degradation kinetics and drug-release profiles compared to existing PACA materials. Furthermore, the development of polymer-drug conjugates (PDCs), where a therapeutic agent is covalently attached to a biocompatible polymer backbone, is a rapidly advancing field. abo.fimdpi.com Future research could explore the use of functionalized cyanoacrylate polymers as backbones for such conjugates, opening new avenues for creating advanced nanotheranostic agents that combine therapy and diagnostics. abo.fi
| Polymer System | Monomer Example | Biomedical Application | Key Research Objective |
|---|---|---|---|
| Poly(alkyl cyanoacrylate) (PACA) Nanoparticles | n-Butyl-2-cyanoacrylate mdpi.com | Encapsulation and targeted delivery of drugs (e.g., for cancer therapy). mdpi.com | Controlled drug release, crossing biological barriers. |
| Poly(2-ethylhexyl cyanoacrylate) Nanoparticles (Hypothetical) | This compound | Novel drug delivery systems. | Investigate influence of 2-ethylhexyl group on degradation, biocompatibility, and drug loading. |
| Polymer-Drug Conjugates (PDCs) | Functionalized Cyanoacrylates | Targeted nanotheranostics. abo.fi | Synthesis of biodegradable polymer backbones for covalent drug attachment. mdpi.com |
Sustainable Chemical Processes and Environmental Remediation Technologies for Cyanoacetate Compounds
The development of sustainable chemical processes for the synthesis and use of this compound is a critical research direction, driven by the principles of green chemistry. This involves not only optimizing reaction yields but also minimizing waste, reducing energy consumption, and using less hazardous materials. As discussed, the use of biocatalysts and reusable heterogeneous catalysts represents a significant step towards sustainability. researchgate.netoiccpress.com Future research will likely explore the use of alternative, green solvents to replace traditional organic solvents, further reducing the environmental footprint of production processes. researchgate.net
In parallel, there is a need to develop effective environmental remediation technologies for cyanoacetate compounds. While these compounds are valuable intermediates, their potential release into soil and water necessitates robust cleanup strategies. Current environmental remediation technologies can be broadly categorized as in-situ (on-site treatment) and ex-situ (removal and off-site treatment). vertasefli.co.uk
For cyanoacetate compounds, several in-situ technologies hold promise. In-situ chemical oxidation (ISCO), using powerful oxidants like permanganate or ozone, could effectively degrade the organic structure of these molecules. gnest.org Enhanced biodegradation, which stimulates native microorganisms to break down contaminants, is another viable, low-impact approach. vertasefli.co.uk Adsorption using materials like activated carbon could be used to immobilize and remove cyanoacetates from water. epa.gov Future research should focus on conducting treatability studies to determine the most effective and cost-efficient remediation strategy specifically for this compound and related compounds, considering factors like contaminant concentration and site-specific conditions.
| Technology | Mechanism | Potential Applicability to Cyanoacetates |
|---|---|---|
| In-Situ Chemical Oxidation (ISCO) | Degradation of organic compounds via strong oxidants (e.g., ozone, permanganate). gnest.org | Oxidative cleavage of the ester and nitrile functional groups and the alkyl backbone. |
| Enhanced Biodegradation | Stimulation of microorganisms to metabolize contaminants. vertasefli.co.uk | Microbial breakdown of the ester linkage and mineralization of the organic components. |
| Adsorption | Binding of contaminants to the surface of an adsorbent material (e.g., activated carbon). epa.gov | Physical removal from contaminated water streams. |
| Soil Washing | Ex-situ separation of contaminants from soil using a liquid solution. vertasefli.co.uk | Transfer of cyanoacetate compounds from soil particles into a treatable aqueous phase. |
Q & A
Q. What is the standard laboratory synthesis protocol for 2-Ethylhexyl cyanoacetate, and what factors influence reaction yield?
Methodological Answer: The synthesis involves esterification of cyanoacetic acid with 2-ethylhexanol, catalyzed by toluene sulfonic acid under reflux conditions. The reaction typically achieves a yield of 92% based on cyanoacetic acid, with water as the sole by-product. Key factors affecting yield include:
- Catalyst concentration : Optimal use of toluene sulfonic acid ensures efficient esterification.
- Reaction time : Extended reflux periods improve conversion rates but may risk side reactions.
- Temperature control : Maintaining consistent reflux temperature (typically 110–120°C) minimizes decomposition.
Post-synthesis, water is removed via azeotropic distillation or molecular sieves to enhance purity .
Q. What analytical techniques are recommended for assessing the purity of this compound?
Methodological Answer: Gas chromatography (GC) with flame ionization detection (FID) is the primary method, as it provides a purity threshold of ≥98.0% (as specified in technical standards). Complementary techniques include:
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer: Based on GHS classification:
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats are mandatory due to skin/eye irritation risks (H315, H319).
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501). Emergency eye exposure requires flushing with water for 15 minutes (P305+P351+P338) .
Advanced Research Questions
Q. How does the steric hindrance of the 2-ethylhexyl group influence the reactivity of this compound in nucleophilic reactions?
Methodological Answer: The bulky 2-ethylhexyl group reduces reactivity in nucleophilic acyl substitution due to steric effects, favoring reactions under high-energy conditions (e.g., microwave-assisted synthesis or strong bases). For example, in Knoevenagel condensations, elevated temperatures (80–100°C) and catalysts like piperidine are required to overcome steric barriers. Computational modeling (DFT studies) can predict reaction sites and optimize conditions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH stability : The compound hydrolyzes in alkaline conditions (pH > 9), cleaving the ester bond to form cyanoacetic acid and 2-ethylhexanol. Acidic conditions (pH < 3) show minimal degradation.
- Thermal stability : Decomposition begins at 150°C, detected via TGA-DSC. For long-term storage, keep at 4°C in anhydrous environments (e.g., molecular sieves) to prevent moisture-induced hydrolysis .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across studies?
Methodological Answer: Discrepancies often arise from variations in:
- Catalyst loading : Excess toluene sulfonic acid may accelerate side reactions.
- Solvent choice : Toluene vs. xylene can alter azeotropic water removal efficiency.
- Post-reaction workup : Incomplete drying (e.g., using Na₂SO₄ vs. MgSO₄) affects purity and yield calculations.
Standardizing protocols (e.g., reaction monitoring via in-situ IR) and reporting detailed experimental conditions (molar ratios, drying methods) enhances reproducibility .
Q. What role does this compound play in flavor chemistry, and how is its presence quantified in complex matrices?
Methodological Answer: In flavor studies (e.g., anchovy-caviar blends), it acts as a volatile ester contributing to aroma profiles. Quantification employs:
- HS-SPME-GC-MS : Headspace solid-phase microextraction paired with GC-MS detects trace amounts (0.09–0.92% relative abundance).
- Internal standards : Deuterated analogs (e.g., d₃-ethyl hexanoate) correct for matrix effects. Calibration curves are validated against certified reference materials .
Q. What strategies are effective for synthesizing derivatives of this compound, such as α-cyanoacrylates?
Methodological Answer: Derivatives are synthesized via:
- Michael addition : Reacting with aldehydes under basic conditions to form α-cyanoacrylates.
- Enzyme-catalyzed transesterification : Lipases (e.g., Candida antarctica) enable regioselective modifications under mild conditions.
Purity is monitored via HPLC (C18 columns, acetonitrile/water mobile phase) to separate isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
